Ammonium cerium(IV) nitrate

Description

Historical Context and Evolution of Ammonium (B1175870) Cerium(IV) Nitrate (B79036) as a Research Reagent

Significance of One-Electron Oxidants in Contemporary Chemical Transformations

One-electron oxidants are chemical species that can remove a single electron from a substrate, a process known as single-electron transfer (SET). thieme-connect.de This fundamental process is highly significant in modern chemistry because it generates highly reactive radical cation intermediates. thieme-connect.delehigh.edu The formation of these intermediates can dramatically alter the reactivity of organic molecules, enabling transformations that are difficult or impossible to achieve through traditional two-electron (ionic) pathways. thieme-connect.dersc.org

The chemistry involving these radical intermediates allows for novel approaches to the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.dethieme-connect.com In contemporary synthesis, one-electron oxidants are crucial for initiating cascade reactions, cyclizations, and annulations, which are powerful methods for constructing complex molecular architectures found in natural products and pharmaceuticals. rsc.org The ability to generate radicals under relatively mild conditions makes one-electron oxidants like CAN invaluable tools for synthetic chemists. thieme-connect.de Cerium(IV) is a potent one-electron oxidizing agent, with a redox potential (E° ≈ 1.61 V vs. N.H.E.) that makes it stronger than chlorine (Cl₂). wikipedia.org In the redox process, the Ce(IV) ion is converted to Ce(III), which is visibly signaled by the fading of the solution's color from orange to a pale yellow. wikipedia.org

Scope and Versatility of Ammonium Cerium(IV) Nitrate in Modern Synthetic and Mechanistic Research

The application of this compound in modern chemical research is extensive, underscoring its versatility as a reagent. acs.orgresearchgate.net Its chemistry is largely defined by radical and radical cation pathways. acs.orglehigh.edu

Key areas of application include:

Oxidative Functionalization: CAN is widely used for the oxidation of various functional groups. It efficiently oxidizes secondary alcohols to ketones, benzylic alcohols to aldehydes, and can cleave benzylic C-H bonds. organic-chemistry.org

Carbon-Carbon Bond Formation: It promotes oxidative addition reactions of electrophilic radicals to alkenes, facilitating both intermolecular and intramolecular carbon-carbon bond formation. acs.orgorganic-chemistry.org This has been applied to the synthesis of complex structures like dihydrofurans and aminotetralins. acs.orglehigh.edu

Carbon-Heteroatom Bond Formation: CAN has proven effective in mediating the formation of bonds between carbon and various heteroatoms, including nitrogen, sulfur, selenium, bromine, and iodine. thieme-connect.com This is typically achieved through the oxidative addition of anions to alkenes. acs.org

Deprotection Chemistry: In multistage organic synthesis, protecting groups are often used to mask reactive functional groups. CAN is a valuable reagent for removing certain protecting groups. For example, it is used to cleave para-methoxybenzyl (PMB) and dimethoxybenzyl (DMB) ethers, which are common protecting groups for alcohols. wikipedia.org It is also effective for the removal of silyl (B83357) ethers and trityl groups. niscpr.res.innih.gov

Synthesis of Heterocycles: CAN serves as a catalyst in the synthesis of various heterocyclic compounds, such as quinolines and quinoxalines, which are important scaffolds in medicinal chemistry. vulcanchem.com

The table below summarizes some of the key transformations mediated by CAN.

| Reaction Type | Substrate Example | Product Type |

| Oxidation | Secondary Alcohols | Ketones |

| Benzylic Alcohols | Aldehydes | |

| Deprotection | para-Methoxybenzyl (PMB) Ethers | Alcohols |

| Trimethylsilyl (TMS) Ethers | Carbonyl Compounds | |

| C-C Bond Formation | Alkenes + 1,3-Dicarbonyls | Dihydrofurans |

| C-N Bond Formation | Alkenes + Azide (B81097) Anion | β-Azido Ketones |

| Heterocycle Synthesis | Anilines + Alkyl Vinyl Ethers | Tetrahydroquinolines |

Overview of Major Research Domains: Past Achievements and Future Directions

Historically, a major achievement in the application of CAN was its establishment as a reliable reagent for oxidative cleavage and functional group transformations. researchgate.net Its use in deprotection strategies, particularly for alcohol protecting groups, has become a standard method in organic synthesis. wikipedia.org Another significant area of past achievement is its role in organometallic chemistry, where it is used to release organic ligands from metal carbonyls. wikipedia.org

Recent decades have seen a surge in novel applications, particularly in the realm of carbon-carbon and carbon-heteroatom bond-forming reactions mediated by the radical cations generated by CAN. acs.org Researchers have successfully developed one-pot syntheses of complex heterocyclic systems like dihydrofurans, tetrahydrofurans, and aminotetralins. acs.orglehigh.edu

Future research directions are likely to focus on several key areas:

Catalytic Applications: While often used in stoichiometric amounts, developing new catalytic systems that use CAN in smaller, substoichiometric quantities is a major goal. semanticscholar.org This includes its use on solid supports like silica (B1680970) gel, which can enhance reaction rates and simplify purification. nih.govsemanticscholar.org

Green Chemistry: Exploring the use of CAN in environmentally benign solvents, such as water or ionic liquids, is an active area of research. researchgate.netscirp.org

New Reaction Discovery: The fundamental reactivity of CAN as a one-electron oxidant suggests that many new transformations are yet to be discovered. visiongain.com Research will likely continue to uncover novel cyclization, annulation, and functionalization reactions. rsc.org

Materials Science: Recent studies have shown CAN's utility as a component in chrome etchants for producing photomasks and in the synthesis of nanomaterials, indicating a broadening scope beyond traditional organic synthesis. wikipedia.org

The versatility, affordability, and stability of this compound ensure its continued importance as a powerful tool in the arsenal (B13267) of synthetic and mechanistic chemists. researchgate.netlehigh.edu

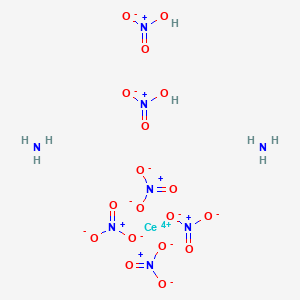

Structure

2D Structure

Properties

IUPAC Name |

azane;cerium(4+);nitric acid;tetranitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2HNO3.4NO3.2H3N/c;6*2-1(3)4;;/h;2*(H,2,3,4);;;;;2*1H3/q+4;;;4*-1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBGOERAEYJBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8N8O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Oxidative Chemistry of Ammonium Cerium Iv Nitrate in Complex Organic Synthesis

General Principles of Cerium(IV)-Mediated Oxidations

The oxidative prowess of ammonium (B1175870) cerium(IV) nitrate (B79036) is rooted in the high reduction potential of the cerium(IV) ion, which readily accepts an electron to form the more stable cerium(III) state. researchgate.net This single-electron transfer process is the cornerstone of its reactivity with organic substrates, initiating a cascade of events that lead to the oxidized product. The efficiency and selectivity of these oxidations are further influenced by the coordination environment of the cerium(IV) ion, including ligand exchange and complexation phenomena.

The primary mechanistic pathway for oxidations mediated by ammonium cerium(IV) nitrate involves a single electron transfer (SET) from the organic substrate to the cerium(IV) center. organic-chemistry.orgresearchgate.netresearchgate.net This process generates a radical cation intermediate from the substrate, which then undergoes further reaction to yield the final oxidized product. The chemistry of cerium(IV) oxidations is therefore dominated by radical and radical cation chemistry. researchgate.net

The SET mechanism is initiated by the interaction of the substrate with the Ce(IV) species. The transfer of an electron from the highest occupied molecular orbital (HOMO) of the substrate to the vacant f-orbital of the Ce(IV) ion leads to the formation of a Ce(III) species and the substrate radical cation. The fate of this radical cation determines the final product and can involve proton loss, fragmentation, or reaction with other species in the reaction medium. For instance, in the oxidation of alcohols, the initial SET is followed by deprotonation to yield a carbon-centered radical, which is then further oxidized to the corresponding carbonyl compound. stackexchange.com

The driving force for the SET process is the high redox potential of the Ce(IV)/Ce(III) couple. researchgate.net The reaction is often characterized by a distinct color change, as the orange-red color of the Ce(IV) complex fades to the pale yellow or colorless solution of the Ce(III) species, providing a visual indication of the progress of the reaction. samaterials.com

The oxidative potential of the cerium(IV) ion is not static but is significantly influenced by its coordination environment. The ligands attached to the cerium center can modulate its electronic properties, thereby tuning its reactivity and selectivity. Ligand exchange, where one or more of the nitrate ligands in this compound are replaced by other ligands present in the reaction mixture, can have a profound impact on the redox potential of the Ce(IV) species. nih.gov

For example, the coordination of electron-donating ligands to the cerium(IV) center can increase the electron density on the metal, making it a stronger oxidizing agent. Conversely, electron-withdrawing ligands can decrease its oxidizing power. This principle is exploited in synthetic chemistry to achieve selective oxidations in the presence of multiple functional groups. The nature of the solvent also plays a crucial role, as solvent molecules can act as ligands and influence the coordination sphere of the cerium ion.

Recent studies have explored the effect of various ligands on the redox properties of cerium(IV) complexes. For instance, the derivatization of ligands can shift the reversible Ce(IV) to Ce(III) reduction potential by a significant margin. nih.gov The incorporation of different ligand sets, such as guanidinate ligands, can lead to intense charge transfer bands and noteworthy electronic structures, providing insights into the stabilization of the tetravalent cerium oxidation state. rsc.orgescholarship.org These findings highlight the importance of the ligand environment in controlling the oxidative capabilities of cerium(IV) reagents.

Functional Group Oxidations

This compound is a versatile oxidant capable of transforming a wide array of functional groups. Its application in the oxidation of alcohols to carbonyl compounds is a particularly well-established and synthetically useful transformation. The selectivity of this oxidation can often be controlled by the reaction conditions and the nature of the alcohol substrate.

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound provides an efficient means to achieve this conversion, often under mild conditions. samaterials.comacsgcipr.org The reaction proceeds through the single electron transfer mechanism discussed earlier, followed by proton and a second electron transfer to yield the carbonyl product.

The oxidation of primary alcohols with this compound can yield either aldehydes or carboxylic acids, depending on the reaction conditions and the presence of co-oxidants. acsgcipr.org Over-oxidation to the carboxylic acid can be an issue. acsgcipr.org In some cases, cyclic ethers can be formed as byproducts, particularly with substrates that have a phenyl group at a suitable position, such as 4-phenyl-1-butanol (B1666560) and 5-phenyl-1-pentanol. acs.org Kinetic studies on the oxidation of primary alcohols like methanol (B129727) and ethanol (B145695) have shown that the reaction is first order with respect to the oxidant, hydrogen ion concentration, and the substrate. statperson.com

| Substrate | Product(s) | Notes |

| Methanol | Formaldehyde/Formic Acid | Kinetic studies have been performed. statperson.com |

| Ethanol | Acetaldehyde/Acetic Acid | Kinetic studies have been performed. statperson.com |

| 5-Phenyl-1-pentanol | 2-Phenyl-tetrahydropyran, Benzoic Acid | Cyclic ether formation is a significant pathway. acs.org |

| 4-Phenyl-1-butanol | 2-Phenyl-tetrahydrofuran, 3-Benzoyl-1-propanol, Benzoic Acid, 4-Phenyl-1-butyl nitrate | Product distribution is dependent on CAN concentration. acs.org |

This compound is particularly effective for the oxidation of secondary alcohols to ketones. organic-chemistry.orgsamaterials.com This transformation is generally high-yielding and avoids the problem of over-oxidation that can be encountered with primary alcohols.

Benzylic and allylic alcohols are especially reactive towards oxidation by CAN due to the stability of the intermediate benzylic or allylic radicals. organic-chemistry.orgrsc.org The oxidation of benzylic alcohols to the corresponding aldehydes and ketones is a common application of this reagent. samaterials.comresearchgate.net In some cases, the combination of CAN with other reagents, such as TEMPO, can be used for the aerobic oxidation of benzylic and allylic alcohols. organic-chemistry.org However, steric hindrance can sometimes impede the reaction in substituted allylic systems. organic-chemistry.org

Recent developments have also explored the use of cerium photocatalysis for the aerobic oxidation of benzylic alcohols to aldehydes and ketones, offering a milder and more environmentally friendly approach. beilstein-journals.orgnih.gov

| Substrate Type | Product | Notes |

| General Secondary Alcohols | Ketones | Generally high-yielding. organic-chemistry.orgsamaterials.com |

| Benzylic Alcohols | Benzaldehydes/Aryl Ketones | A common and efficient transformation. samaterials.comresearchgate.net |

| Allylic Alcohols | α,β-Unsaturated Aldehydes/Ketones | Readily oxidized, though steric hindrance can be a factor. organic-chemistry.org |

Oxidation of Alcohols to Carbonyl Compounds

Selective Oxidation Methodologies

This compound (CAN) is a powerful single-electron oxidant utilized for a wide range of transformations in organic synthesis. wikipedia.orgorganic-chemistry.org Its utility is enhanced by its ability to facilitate selective oxidations, allowing chemists to target specific functional groups within complex molecules. One of the key selective applications of CAN is the oxidation of secondary alcohols to ketones. organic-chemistry.orgpsgcas.ac.in This transformation can often be achieved in the presence of primary alcohols, which are generally less reactive towards CAN under specific conditions. psgcas.ac.in

The reactivity of alcohols with CAN is significantly influenced by their structural environment. Primary benzylic and allylic alcohols, which are more activated, can be selectively oxidized to their corresponding aldehydes. organic-chemistry.orgpsgcas.ac.in This selectivity is crucial in multi-step syntheses where sensitive functional groups need to be preserved. Furthermore, CAN demonstrates remarkable catalytic potential in various organic reactions due to its unique redox properties and its capacity to generate organic radicals. researchgate.net The reagent is also employed in oxidative addition reactions of electrophilic radicals to alkenes, which enables the formation of both intermolecular and intramolecular carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Oxidation of Phenols and Ethers

This compound is a highly effective reagent for the oxidation of various oxygen-containing functional groups, including phenols and ethers. wikipedia.orgsamaterials.com Its application in this area is extensive, ranging from the synthesis of complex quinone structures to the deprotection of alcohol protecting groups. wikipedia.orgsamaterials.com The strong oxidizing power of the Ce⁴⁺ ion, which undergoes a one-electron reduction to Ce³⁺, drives these transformations. wikipedia.org

A prominent application of CAN is the efficient oxidation of catechols (1,2-dihydroxybenzenes) and hydroquinones (1,4-dihydroxybenzenes) to their corresponding quinones. wikipedia.orgsamaterials.com This reaction is a valuable method for synthesizing 1,2- and 1,4-quinones, which are important structural motifs in many biologically active compounds and are versatile intermediates in organic synthesis. mdpi.com For instance, catechols can be readily converted to ortho-benzoquinones. samaterials.com Similarly, hydroquinone (B1673460) ethers and their derivatives are oxidized to quinones, a standard method for accessing 1,4-benzoquinone (B44022) structures. samaterials.commdpi.com The reaction is typically fast and proceeds under mild conditions, often in mixed solvent systems like acetonitrile (B52724)/water. samaterials.commdpi.com

Table 1: Oxidation of Catechols and Hydroquinones with CAN

| Substrate | Product | Reagent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Catechol | o-Benzoquinone | CAN | N/A | samaterials.com |

| 1,4-Dimethoxybenzene | 1,4-Benzoquinone | CAN, CH₃CN/H₂O, 0 °C | N/A | mdpi.com |

| Substituted 4-methoxyanilines | 1,4-Benzoquinones | CAN, CH₃CN/H₂O | Good | nih.gov |

CAN is widely used for the oxidative cleavage of electron-rich aryl ethers, a reaction that is particularly useful for the deprotection of alcohols. wikipedia.org Para-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers are common protecting groups for alcohols that can be efficiently removed using CAN. wikipedia.org The reaction releases the free alcohol, while the aryl ether portion is oxidized. For example, the cleavage of a p-methoxybenzyl ether requires two equivalents of CAN and results in the formation of the corresponding alcohol and p-methoxybenzaldehyde. wikipedia.org This method is valued for its mild conditions and high efficiency. In addition to deprotection, the treatment of hydroquinone ethers with CAN is a primary method for synthesizing diquinones. mdpi.com

Table 2: Oxidation and Cleavage of Aryl Ethers with CAN

| Substrate | Product(s) | Reagent/Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Methoxybenzyl ether (RO-PMB) | Alcohol (ROH) + p-Methoxybenzaldehyde | 2 equiv. CAN, H₂O | N/A | wikipedia.org |

| 2-(4-Bromobenzyl)-1,4-dimethoxybenzene | 2-(4-Bromobenzyl)-1,4-benzoquinone | CAN, CH₃CN/H₂O, 0 °C | 69% | mdpi.com |

| 2-(4-Chlorobenzyl)-1,4-dimethoxybenzene | 2-(4-Chlorobenzyl)-1,4-benzoquinone | CAN, CH₃CN/H₂O, 0 °C | 78% | mdpi.com |

Oxidation of C-H Bonds, Including Benzylic Substrates

This compound is a versatile oxidant capable of activating and functionalizing C-H bonds, particularly those in benzylic positions. wikipedia.orgsamaterials.com The oxidation of alkylarenes is a key application. For example, substituted toluenes can be oxidized by CAN to the corresponding benzaldehydes. rsc.org Research has shown that this reaction often proceeds through a benzyl (B1604629) nitrate ester intermediate, which then hydrolyzes and is further oxidized to the aldehyde. rsc.org The reaction conditions can be tuned to favor the formation of either aldehydes or other benzyl derivatives. researchgate.net This methodology extends to other alkylbenzenes; for instance, ethylbenzene (B125841) can be oxidized to acetophenone (B1666503) in high yield using a catalytic amount of CAN with a co-oxidant. psgcas.ac.in

Table 3: Benzylic Oxidation with CAN

| Substrate | Product | Reagent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Toluene (B28343) | Benzaldehyde | CAN, dilute HNO₃ | High | rsc.org |

| Benzyl alcohol | Benzaldehyde | 10 mol% CAN, 10 mol% TEMPO, CH₃CN | 92% | psgcas.ac.in |

| Ethylbenzene | Acetophenone | 5 mol% CAN, KBrO₃, dioxane/water | 90% | psgcas.ac.in |

Oxidation of Nitroalkanes (Nef Reaction Alternative)

CAN provides a valuable alternative to the classical Nef reaction for the conversion of nitroalkanes to carbonyl compounds. wikipedia.org The traditional Nef reaction often requires harsh basic and acidic conditions, which can be incompatible with sensitive functional groups in complex molecules. The oxidation of nitroalkanes with CAN offers a milder method to achieve this transformation. wikipedia.org This approach is particularly advantageous in specific synthetic contexts, such as in ketomacrolide synthesis, where other reagents might lead to complicating side reactions. wikipedia.org The reaction involves the oxidation of the nitronate anion, formed by deprotonating the nitroalkane, to generate the corresponding ketone or aldehyde. libretexts.org

Oxidation of Epoxy Compounds to Dicarbonyls

This compound can be employed to induce the oxidative opening of epoxy compounds. This reaction can lead to the formation of dicarbonyl compounds or related derivatives. Under the influence of CAN, epoxides can be opened to yield keto-alcohols. psgcas.ac.in This transformation provides a pathway to functionalized carbonyl compounds from readily available epoxide precursors. While the direct conversion to a dicarbonyl is one possible outcome, the reaction often involves cleavage of C-C bonds, depending on the substrate structure and reaction conditions.

Oxidation of Polycyclic Cage Ketones to Lactones

The Baeyer-Villiger oxidation, a classic reaction that converts ketones to esters or lactones, can be effectively mediated by this compound. wikipedia.orgorganic-chemistry.org This transformation is particularly noteworthy in the context of structurally complex and strained polycyclic systems, often referred to as cage ketones.

Research has demonstrated that the oxidation of adamantanone, a well-known cage ketone, with CAN uniquely yields the corresponding lactone. researchgate.net This contrasts with the CAN-mediated oxidation of simpler cyclic ketones like cyclohexanone (B45756) and cyclopentanone, which primarily produce nitrato-carboxylic acids. researchgate.net The inherent structural constraints of cage ketones appear to favor the lactone formation pathway. This method provides a regiospecific route to oxygen insertion in these intricate molecules, highlighting the utility of CAN in synthesizing complex heterocyclic frameworks from polycyclic precursors. acs.org

The general migratory aptitude in Baeyer-Villiger oxidations follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of unsymmetrical cubyl ketones, the migration of the cubyl group versus another substituent (like a methyl or phenyl group) has been studied, revealing that the cubyl group readily migrates, leading to the formation of cubyl esters, which are precursors to valuable cubanols. cardiff.ac.uk

Carbon-Carbon Bond Forming Reactions

CAN has emerged as a versatile reagent for initiating carbon-carbon bond formation through oxidative electron transfer mechanisms. acs.org The chemistry is largely driven by the generation of radical and radical cation intermediates, which can then participate in a variety of synthetically useful transformations. acs.org

Oxidative Addition Reactions

CAN facilitates the oxidative addition of nucleophilic species to alkenes, a process that enables both intermolecular and intramolecular bond formations. organic-chemistry.org This is typically achieved through the generation of electrophilic radicals that readily add to the double bonds of alkenes.

One of the prominent applications of CAN is in mediating the oxidative addition of 1,3-dicarbonyl compounds to both activated and unactivated alkenes. rsc.org This reaction proceeds through the generation of a radical intermediate from the dicarbonyl compound via a single-electron transfer to the Ce(IV) center. This radical then adds to the alkene, initiating a sequence that often leads to cyclized products.

For instance, radicals generated from dimedone and acetylacetone (B45752) using CAN can add to various cyclic and acyclic alkenes, yielding dihydrofurans in good yields. rsc.org This method has been noted for its experimental simplicity and, in many cases, superior yields compared to reactions mediated by other oxidants like manganese(III) acetate. rsc.orgrsc.org The reaction is effective for a range of alkene substrates, demonstrating its broad applicability in organic synthesis.

Table 1: Examples of CAN-Mediated Addition of 1,3-Dicarbonyls to Alkenes

| 1,3-Dicarbonyl Compound | Alkene | Product Type | Yield (%) |

| Acetylacetone | 1-Octene | Substituted Dihydrofuran | 75 |

| Dimedone | Styrene | Substituted Dihydrofuran | 82 |

| Acetylacetone | Cyclohexene | Fused Dihydrofuran | 78 |

The oxidative addition of 1,3-dicarbonyl compounds to alkenes mediated by CAN is a particularly powerful method for the one-pot synthesis of dihydrofurans and furanones. acs.orgrsc.org The reaction pathway involves the initial generation of a radical from the 1,3-dicarbonyl compound, its addition to the alkene, and subsequent intramolecular cyclization and oxidation to afford the heterocyclic product.

This methodology has been successfully applied to a variety of alkenes, including cyclic and acyclic systems, to produce highly functionalized dihydrofuran derivatives. rsc.orgresearchgate.net The efficiency of this process makes CAN a superior reagent for these transformations when compared to other common oxidants. researchgate.net The reaction conditions are generally mild, further enhancing the synthetic utility of this approach. rsc.org

The synthetic utility of CAN extends to the formation of other important heterocyclic and carbocyclic structures. Novel carbon-carbon bond-forming reactions leading to the one-pot synthesis of tetrahydrofurans and aminotetralins have been developed using CAN. acs.org

The formation of tetrahydrofuran (B95107) derivatives can be achieved through the reaction of tertiary 1,4- and 1,5-diols with CAN at room temperature, which proceeds with high yield and stereoselectivity. organic-chemistry.orgorganic-chemistry.org This cyclization is believed to occur through a radical-mediated pathway rather than simple acid catalysis, which minimizes elimination side reactions. organic-chemistry.org

Furthermore, CAN has been employed in synthetic routes for preparing aminotetralins, a class of compounds studied for their potential as antidepressant drugs. chegg.comchegg.com These syntheses often involve complex multi-step sequences where CAN can be used to facilitate key oxidative coupling or cyclization steps.

CAN is also effective in promoting the oxidative addition of silyl (B83357) enol ethers to conjugated dienes. This reaction provides a pathway to synthesize unsaturated carbonyl compounds in a regio- and stereoselective manner. acs.org The process involves the oxidation of the silyl enol ether to generate a radical cation, which then adds to the diene.

While direct CAN-mediated oxidative additions of diones to dienes are less commonly detailed, the underlying principle of generating a radical intermediate from a carbonyl-containing species is well-established. nih.gov Oxidative coupling reactions involving diones can be achieved through various catalytic methods, often involving metal complexes that facilitate the necessary redox steps. nih.govnih.gov The ability of CAN to act as a potent one-electron oxidant suggests its potential utility in such transformations, likely proceeding through radical-based mechanisms analogous to those observed with other carbonyl compounds. acs.org

Oxidative Dimerization Reactions

This compound (CAN) is a potent one-electron oxidant that facilitates various oxidative dimerization reactions, which are crucial in the synthesis of complex organic molecules. These reactions proceed through an oxidative process where two molecular entities are coupled. wikipedia.org

One notable application of CAN is in the oxidative coupling of naphthols. For instance, 2-naphthol (B1666908) can be oxidized to produce (±)-binaphthols in good yields. researchgate.net Similarly, methyl 3-hydroxy-2-naphthoate undergoes oxidative coupling to yield the corresponding binaphthol. researchgate.net This type of reaction is fundamental in the synthesis of chiral ligands and auxiliaries.

CAN also mediates the dimerization of various styrenes, leading to the formation of tetralin derivatives in a single step. acs.org This transformation is particularly remarkable for its efficiency and the complexity it builds in one operation. The reaction is believed to proceed via radical or radical cation intermediates, which are characteristic of CAN's oxidative chemistry. acs.orgacs.org

The general mechanism for these oxidative couplings involves the single electron transfer from the substrate to the cerium(IV) center, generating a radical cation. This intermediate can then dimerize and undergo further reactions to yield the final product. The efficiency and selectivity of these reactions often depend on the substrate's electronic properties and the reaction conditions. For electron-rich aromatic compounds, oxidative C–H/C–H cross-coupling reactions can be achieved with suitable catalysts and oxidants, where radical intermediates play a key role. acs.org

Table 1: Examples of CAN-Mediated Oxidative Dimerization Reactions

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Naphthol | (±)-Binaphthol | Good | researchgate.net |

| Methyl 3-hydroxy-2-naphthoate | Corresponding (±)-binaphthol | Good | researchgate.net |

| Styrenes | Tetralin derivatives | Not specified | acs.org |

Electrophilic Aromatic Substitutions

This compound is also utilized in electrophilic aromatic substitution reactions, not as a direct electrophile, but as a promoter or catalyst for the generation of electrophilic species.

A significant application is in the nitration of aromatic compounds. wikipedia.org CAN can serve as an effective nitrating agent, particularly for electron-rich aromatic systems. rsc.orgscispace.com For example, the reaction of CAN with anisole (B1667542) in acetonitrile leads to the formation of ortho-nitrated products. wikipedia.org The mechanism is suggested to involve the formation of a nitronium ion from the cerium(IV) complex in the presence of the aromatic substrate. rsc.org The selectivity observed in CAN-mediated nitrations can differ from that of traditional nitration with nitric acid. For instance, the relative reactivities of anisole and naphthalene (B1677914) compared to benzene (B151609) are much greater with CAN, and the isomer proportions can also be anomalous. rsc.org

CAN can also promote aromatic substitution with other reagents. For example, the reaction of dialkyl peroxydicarbonates with toluene in the presence of a two-fold molar excess of CAN produces tolyl alkyl carbonates. rsc.orgrsc.org The mechanism is thought to involve the formation of a peroxide-hexanitratocerate(IV) complex which then dissociates to a metal-complexed oxy-radical that attacks the aromatic ring. rsc.org

Furthermore, CAN, in combination with a bromide source like lithium bromide or sodium bromide, can be used for the bromination of aromatic compounds. stackexchange.comresearchgate.net The reaction likely proceeds through the oxidation of the bromide ion by CAN to generate a bromine radical, which then acts as the electrophilic species. researchgate.netstackexchange.com

Carbon-Heteroatom Bond Forming Reactions

Oxidative Addition of Soft Anions to Alkenes

This compound facilitates the oxidative addition of soft anions to alkenes, a process that enables the formation of carbon-heteroatom bonds through a radical-mediated pathway. acs.orgacs.orgorganic-chemistry.org This methodology is particularly useful for the introduction of functionalities such as azide (B81097) and thiocyanate (B1210189) groups across a double bond.

A well-documented example is the azidonitration of alkenes. The reaction of CAN with sodium azide generates the azide radical (N₃•). libretexts.orgd-nb.info This electrophilic radical then adds to an electron-rich double bond. For instance, the reaction with D-galactal produces diastereomeric azido (B1232118) nitrates. libretexts.org The addition of the azide radical is highly stereoselective. libretexts.org The resulting adduct radical can then be oxidized by another equivalent of CAN to a cation, which is subsequently trapped by a nitrate ion, or it can undergo ligand transfer from the cerium complex. libretexts.org This method has been successfully applied to the synthesis of glycosyl azides, which are precursors to important glycosamines. d-nb.info

The efficiency of these addition reactions can be influenced by the electronic nature of the substituents on the alkene. Electron-withdrawing groups on the alkene can decrease the reaction rate by reducing the electron density of the double bond. libretexts.org Conversely, electron-donating groups can accelerate the reaction. libretexts.org

Besides the azide anion, other soft anions can also participate in these CAN-mediated additions. For instance, the reaction of aryl sulfinates and sodium iodide with alkenes in the presence of CAN affords vinyl sulfones. organic-chemistry.org

Table 2: CAN-Mediated Oxidative Addition of Azide to Alkenes

| Alkene Substrate | Reagents | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| D-Galactal | CAN, NaN₃ | Diastereomeric azido nitrates | Highly stereoselective addition of azide radical | libretexts.org |

| Cinnamic ester | CAN, NaN₃ | α-azidocinnamate (after further reaction) | Provides access to phenylalanine analogs | researchgate.net |

| General Alkenes | CAN, NaN₃ | 1,2-Azidonitrates | General method for azidonitration | d-nb.info |

Nitration of Aromatic Ring Systems

This compound is an effective reagent for the nitration of aromatic compounds, often offering different selectivity compared to classical nitrating agents like nitric acid. wikipedia.orgrsc.org The reaction is typically carried out in a solvent like acetonitrile. wikipedia.orgrsc.org

CAN-mediated nitration of benzene and various alkylbenzenes shows similar intra- and inter-molecular selectivity to nitration with nitric acid under the same conditions. rsc.org However, the formation of other byproducts can be significantly different. rsc.org The nitration reaction is suppressed by the addition of water. rsc.org

The proposed mechanism involves the intermediate formation of a nitronium ion from the cerium(IV) complex. rsc.org A key aspect of this mechanism is that the nitronium ion appears to be formed in the presence of the aromatic substrate, which acts as a 'spectator'. rsc.org

For more reactive aromatic compounds like anisole and naphthalene, the relative nitration rates compared to benzene are significantly higher with CAN than with nitric acid. rsc.org The resulting isomer distributions can also be anomalous, suggesting a different transition state or reaction environment. rsc.org For example, CAN reacts with anisole in acetonitrile to yield ortho-nitration products. wikipedia.org The utility of CAN for nitration also extends to carbazoles, where it provides a convenient method for mononitration in the presence of silica (B1680970). scispace.com

Synthesis of Tertiary Ethers via Radical-Mediated Cyclization

This compound serves as an efficient reagent for the synthesis of tertiary ethers, particularly cyclic ethers like tetrahydrofurans and tetrahydropyrans, through a radical-mediated cyclization pathway. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is highly effective for the cyclization of tertiary 1,4- and 1,5-diols, proceeding at room temperature with high yields and stereoselectivity. organic-chemistry.orgorganic-chemistry.org

The reaction avoids the issues of elimination that can occur under acidic conditions, as it proceeds via a radical mechanism rather than simple acid catalysis. organic-chemistry.org The proposed mechanism involves the formation of a coordination complex between the diol and CAN, which then leads to a diradical intermediate. organic-chemistry.org Subsequent intramolecular cyclization and further steps yield the cyclic ether.

This methodology has been successfully applied to the synthesis of several bioactive and fragrant compounds, demonstrating its utility in complex molecule synthesis. organic-chemistry.orgresearchgate.net Examples include the synthesis of manoyl oxide, linalool (B1675412) oxide, caparrapi oxide, and ambrox. organic-chemistry.orgresearchgate.netresearchgate.net The mild reaction conditions and high stereoselectivity make this a valuable method for constructing complex oxygenated heterocycles. organic-chemistry.org

Table 3: Synthesis of Tertiary Ethers using CAN

| Substrate | Product | Yield (%) | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Tertiary 1,4-diols | Tetrahydrofuran derivatives | High | High | organic-chemistry.orgorganic-chemistry.org |

| Tertiary 1,5-diols | Tetrahydropyran derivatives | High | High | organic-chemistry.orgorganic-chemistry.org |

| Sclareol (a 1,4-diol) | Manoyl oxide | Not specified | Not specified | researchgate.net |

| (R)-(+)-Linalool (via diol intermediate) | Linalool oxide | Not specified | Not specified | organic-chemistry.org |

Synthesis of Heterocyclic Compounds

This compound (CAN) is a versatile reagent that has found widespread application in the synthesis of various heterocyclic compounds. ijsrch.com Its utility stems from its ability to act as a one-electron oxidant, enabling a range of transformations such as oxidative additions, cyclizations, and condensations under mild conditions. acs.orgacs.orgijsrch.com

One of the most prominent applications of CAN in heterocyclic synthesis is the formation of dihydrofuran derivatives. acs.orgtandfonline.comtandfonline.comrsc.orgresearchgate.net This is typically achieved through the oxidative addition of 1,3-dicarbonyl compounds to alkenes. tandfonline.comtandfonline.comrsc.org The reaction, which proceeds smoothly in solvents like methanol at low temperatures, involves the generation of a radical from the dicarbonyl compound by CAN. tandfonline.comrsc.org This radical then adds to the alkene, followed by an intramolecular cyclization and further oxidation steps to yield the dihydrofuran. acs.org This method has been shown to be superior in some cases to the more commonly used manganese(III) acetate. rsc.org It has been applied to the synthesis of spiroannulated dihydrofurans and various furanonaphthoquinone natural products. tandfonline.comtandfonline.comresearchgate.net

CAN is also effective in catalyzing the synthesis of nitrogen-containing heterocycles. For example, it allows for the efficient synthesis of quinoxaline (B1680401) derivatives through a three-component reaction. wikipedia.org Quinoxalines are important compounds with applications as dyes and in pharmaceuticals. wikipedia.org Similarly, a CAN-catalyzed reaction between anilines and alkyl vinyl ethers provides an efficient route to 2-methyl-1,2,3,4-tetrahydroquinolines and their corresponding quinolines. wikipedia.org Furthermore, CAN has been employed as a catalyst for the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes in good yields at room temperature. mdpi.com

The scope of CAN in heterocyclic synthesis is broad, encompassing the formation of both oxygen- and sulfur-containing heterocycles, and it continues to be a valuable tool for organic chemists. researchgate.netijsrch.com

Quinoxaline Derivatives Synthesis

The synthesis of quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds with significant biological importance, can be efficiently achieved using catalytic amounts of this compound. This method typically involves the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds.

The use of this compound as a catalyst offers a green and proficient approach. highfine.comrsc.org The reaction can be carried out in environmentally benign solvents like water, often at ambient temperatures, which aligns with the principles of green chemistry. highfine.comrsc.org Research has demonstrated that a catalytic amount of the reagent, typically around 5 mol%, is sufficient to drive the reaction to completion, affording quinoxaline derivatives in excellent yields. highfine.comrsc.org This catalytic system is not only inexpensive and non-toxic but also allows for a simple work-up procedure, often involving just filtration to isolate the product. highfine.com

The reaction between substituted benzil (B1666583) and derivatives of ortho-phenylenediamine using a catalytic amount of this compound in protic solvents can produce quinoxaline derivatives in as little as 20 minutes without the formation of side products. This method is considered a safe, green chemistry approach due to the low cost and high reactivity of the catalyst.

The scope of the reaction is broad, accommodating various aromatic and aliphatic 1,2-diketones as well as a range of substituted aromatic 1,2-diamines. The direct conversion of α-hydroxy ketones into quinoxaline derivatives is also possible through an in situ aerobic oxidation facilitated by the cerium(IV) catalyst, followed by trapping with the diamine. kiesslinglab.comresearchgate.net

Table 1: Synthesis of Quinoxaline Derivatives using this compound

| 1,2-Diamine | 1,2-Diketone | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| o-Phenylenediamine | Benzil | 5 | Water | Room Temp. | 98 |

| o-Phenylenediamine | 2,3-Butanedione | 5 | Water | Room Temp. | 96 |

| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 5 | Water | Room Temp. | 97 |

Polyhydroquinoline Synthesis via Hantzsch Reaction

The Hantzsch reaction, a classic multi-component reaction, is a cornerstone for the synthesis of dihydropyridines and their annulated derivatives, such as polyhydroquinolines. This compound has been identified as an effective catalyst for a modified, one-pot, four-component Hantzsch reaction to produce polyhydroquinoline derivatives. researchgate.netscirp.orgjournament.com

This process involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), a cyclic diketone (such as dimedone), and a nitrogen source, typically ammonium acetate. researchgate.netorganic-chemistry.org The use of this compound as a catalyst facilitates this complex transformation under mild conditions, often at ambient temperature, leading to high yields of the desired products. researchgate.netscirp.org The catalyst is commercially available and inexpensive, making the process economically viable. researchgate.net This method is noted for its operational simplicity and for being environmentally benign. researchgate.net The reaction tolerates a wide array of aromatic, aliphatic, and heterocyclic aldehydes, demonstrating its broad substrate scope. organic-chemistry.orgsemanticscholar.org

Table 2: CAN-Catalyzed Hantzsch Synthesis of Polyhydroquinoline Derivatives

| Aldehyde | β-Ketoester | Diketone | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Dimedone | CAN | Ethanol | 95 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Dimedone | CAN | Ethanol | 98 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Dimedone | CAN | Ethanol | 94 |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Dimedone | CAN | Ethanol | 96 |

Tetrahydropyrimidine (B8763341) Quinolones Synthesis

A facile and efficient synthesis of functionalized tetrahydropyrimidine quinolones has been developed utilizing this compound as a catalyst in a one-pot, three-component condensation. organic-chemistry.org This reaction brings together an aromatic aldehyde, N,N-dimethyl barbituric acid, and 4-hydroxy-1-methylquinolin-2(1H)-one in an aqueous medium. organic-chemistry.org

The use of water as a green solvent and the catalytic nature of this compound highlight the method's environmental advantages. organic-chemistry.org The protocol is characterized by short reaction times, a simple work-up procedure, and excellent yields of the desired products. organic-chemistry.org The starting materials are readily available and inexpensive. The structures of the resulting complex molecules have been confirmed through various spectroscopic methods. organic-chemistry.org

Table 3: Synthesis of Tetrahydropyrimidine Quinolones

| Aromatic Aldehyde | Other Reactants | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | N,N-dimethyl barbituric acid, 4-hydroxy-1-methylquinolin-2(1H)-one | CAN | Water | 95 |

| 4-Methylbenzaldehyde | N,N-dimethyl barbituric acid, 4-hydroxy-1-methylquinolin-2(1H)-one | CAN | Water | 92 |

| 4-Nitrobenzaldehyde | N,N-dimethyl barbituric acid, 4-hydroxy-1-methylquinolin-2(1H)-one | CAN | Water | 94 |

1,3-Oxazine Derivatives Synthesis

This compound serves as an efficient catalyst for the synthesis of 1,3-oxazine derivatives through a one-pot, three-component condensation reaction. This green methodology involves the reaction of an amine, formaldehyde, and β-naphthol in an aqueous medium at ambient temperature.

The protocol is noted for its mild reaction conditions, high yields, and good selectivity. A catalyst loading of 20 mol% is reported to be sufficient for the complete conversion of reactants. The reaction accommodates both electron-donating and electron-withdrawing substituents on the primary amine. The use of water as a solvent and the recyclability of the catalyst underscore the environmentally friendly nature of this synthetic route. The simple isolation of the product further adds to the practical advantages of this method.

Table 4: Synthesis of 1,3-Oxazine Derivatives

| Amine | Other Reactants | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Formaldehyde, β-Naphthol | 20 | Water | Room Temp. | 95 |

| p-Toluidine | Formaldehyde, β-Naphthol | 20 | Water | Room Temp. | 92 |

| p-Anisidine | Formaldehyde, β-Naphthol | 20 | Water | Room Temp. | 94 |

Pyridazine (B1198779) Derivatives Synthesis

This compound is effectively employed as an oxidizing agent for the synthesis of fused pyridazine derivatives from their 1,4-dihydro precursors. thieme-connect.com This transformation is a dehydrogenation (aromatization) reaction that converts the dihydropyridazine (B8628806) ring into the corresponding aromatic pyridazine system.

A notable application involves the rapid oxidation of 1,4,6,7,8,9-hexahydro-5H-pyridazino[4,3-c]azepine-3-carboxylic acid hydrazides. thieme-connect.com In this process, this compound not only facilitates the aromatization of the dihydropyridazine ring but also concurrently oxidizes the carbohydrazide (B1668358) group to the corresponding ester in the presence of an alcohol as the solvent. thieme-connect.com This dual transformation occurs efficiently, providing the fused pyridazine esters in high yields, typically ranging from 81% to 97%. thieme-connect.com The reaction requires a stoichiometric amount of the oxidant, with six equivalents being used in reported procedures. thieme-connect.comresearchgate.net This method represents a significant application of this compound in the final, aromatization step of complex heterocyclic synthesis. thieme-connect.com

Table 5: Oxidation of Fused 1,4-Dihydropyridazine Derivatives

| Substrate | Solvent (Alcohol) | Oxidant | Yield (%) |

|---|---|---|---|

| Hexahydropyridazino[4,3-c]azepine-3-carbohydrazide derivative (R=H) | Methanol | CAN (6 equiv.) | 97 |

| Hexahydropyridazino[4,3-c]azepine-3-carbohydrazide derivative (R=Me) | Methanol | CAN (6 equiv.) | 94 |

| Hexahydropyridazino[4,3-c]azepine-3-carbohydrazide derivative (R=H) | Ethanol | CAN (6 equiv.) | 95 |

Deprotection Methodologies

Deprotection of Alcohols

The selective removal of protecting groups is a critical step in multi-step organic synthesis. This compound is a well-established reagent for the oxidative deprotection of certain alcohol protecting groups, most notably the p-methoxybenzyl (PMB) ether. wikipedia.orgarkat-usa.orgtotal-synthesis.com

The PMB group is favored for its stability under various conditions and its susceptibility to selective cleavage under oxidative conditions, which leaves other protecting groups like simple benzyl or silyl ethers intact. arkat-usa.org The enhanced electron density of the PMB aromatic ring, due to the methoxy (B1213986) substituent, makes it particularly sensitive to one-electron oxidants like this compound. wikipedia.orgtotal-synthesis.com The deprotection mechanism involves an oxidative cleavage, which is often performed in aqueous acetonitrile. ugent.be

While highly effective for PMB ethers, this reagent is generally not the method of choice for the deprotection of simple benzyl ethers or silyl ethers. The deprotection of benzyl ethers typically relies on catalytic hydrogenolysis, commonorganicchemistry.com while silyl ethers are most commonly cleaved using fluoride (B91410) reagents or acidic conditions, with the choice of method depending on the specific silyl group. highfine.comgelest.comlibretexts.org The chemoselectivity of this compound for electron-rich ethers like PMB makes it a valuable tool for orthogonal deprotection strategies in the synthesis of complex molecules. arkat-usa.orgtotal-synthesis.com

Table 6: Deprotection of p-Methoxybenzyl (PMB) Ethers

| Substrate (PMB-protected alcohol) | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| PMB ether of a primary alcohol | CAN | Acetonitrile/Water | High |

| PMB ether of a secondary alcohol | CAN | Acetonitrile/Water | High |

| PMB ether in the presence of a Benzyl ether | CAN | Acetonitrile/Water | Selective deprotection of PMB |

Multicomponent and One-Pot Synthesis Approaches

This compound (CAN) has emerged as a versatile and efficient catalyst for facilitating multicomponent and one-pot synthesis, strategies that enhance the efficiency of chemical reactions by combining multiple reaction steps in a single vessel. This approach minimizes the need for isolating intermediates, thereby saving time, resources, and reducing waste. CAN's effectiveness in these reactions stems from its ability to act as a potent one-electron oxidant and a Lewis acid, enabling the formation of complex molecules from simple precursors in a single operation.

CAN-catalyzed multicomponent reactions are particularly valuable in the synthesis of diverse heterocyclic scaffolds, which are significant in medicinal chemistry and materials science. These reactions allow for the construction of intricate molecular architectures with high atom economy.

One notable application of CAN is in the one-pot synthesis of functionalized tetrahydropyridines. This is achieved through a multicomponent condensation reaction involving a β-keto ester, two equivalents of an aromatic aldehyde, and two equivalents of an amine. The use of a catalytic amount of CAN promotes this reaction, leading to the formation of pharmacologically relevant piperidine (B6355638) derivatives in moderate to good yields at room temperature nih.gov.

Another significant example is the CAN-catalyzed one-pot synthesis of 2-arylbenzothiazoles from the reaction of 2-aminothiophenol and various aromatic aldehydes. nih.govsemanticscholar.org This method is lauded for its simplicity and high yields, operating efficiently at ambient temperatures. The procedure involves stirring a mixture of the reactants in methanol with a catalytic amount of CAN, followed by a simple workup to isolate the desired products nih.gov.

Furthermore, CAN has been successfully employed as a catalyst for the synthesis of 2,4,5-triaryl-1H-imidazoles through a three-component, one-pot condensation of benzoin (B196080) or benzil, an aromatic aldehyde, and ammonium acetate. ias.ac.in This protocol is recognized for its mild reaction conditions, high yields, and short reaction times, offering a superior alternative to harsher traditional methods. The reaction proceeds efficiently in an ethanol-water mixture at 65°C ias.ac.in.

The utility of CAN also extends to the synthesis of quinoxaline derivatives. Catalytic amounts of aqueous CAN facilitate an efficient three-component reaction between anilines and alkyl vinyl ethers, providing a direct route to 2-methyl-1,2,3,4-tetrahydroquinolines and their corresponding aromatized quinoline (B57606) products wikipedia.org.

The following tables summarize the research findings on the use of CAN in multicomponent and one-pot synthesis, detailing the reactants, products, and reaction conditions.

Table 1: CAN-Catalyzed Synthesis of Functionalized Tetrahydropyridines nih.gov

| β-Keto Ester | Aromatic Aldehyde | Amine | Product | Yield (%) |

| Ethyl acetoacetate | Benzaldehyde | Aniline | Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 85 |

| Ethyl acetoacetate | 4-Chlorobenzaldehyde | 4-Methoxyaniline | Ethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 82 |

| Methyl acetoacetate | 4-Methylbenzaldehyde | Benzylamine | Methyl 1-benzyl-2,6-dimethyl-4-(p-tolyl)-1,4-dihydropyridine-3,5-dicarboxylate | 78 |

Table 2: CAN-Catalyzed One-Pot Synthesis of 2-Arylbenzothiazoles nih.gov

| 2-Aminothiophenol | Aromatic Aldehyde | Product | Yield (%) |

| 2-Aminothiophenol | Benzaldehyde | 2-Phenylbenzothiazole | 92 |

| 2-Aminothiophenol | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 95 |

| 2-Aminothiophenol | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 90 |

| 2-Aminothiophenol | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 88 |

Table 3: CAN-Catalyzed Three-Component Synthesis of 2,4,5-Triaryl-1H-imidazoles ias.ac.in

| Diketone | Aromatic Aldehyde | Product | Yield (%) |

| Benzil | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 98 |

| Benzil | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 96 |

| Benzil | 4-Methylbenzaldehyde | 4,5-Diphenyl-2-(p-tolyl)-1H-imidazole | 95 |

| Benzoin | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 94 |

| Benzoin | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 92 |

These examples underscore the significant role of this compound in advancing multicomponent and one-pot synthesis methodologies, offering efficient, atom-economical, and environmentally benign routes to a wide array of complex organic molecules.

Catalytic Applications of Ammonium Cerium Iv Nitrate

General Catalytic Principles and Mechanisms

The catalytic action of ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) is primarily rooted in its nature as a one-electron oxidant. samaterials.comorganic-chemistry.org In protic solvents like water and acetonitrile (B52724), CAN can accept a single electron from a substrate, initiating a cascade of reactions. samaterials.com This process is often visually indicated by a color change from the orange of Ce(IV) to the pale yellow of Ce(III). samaterials.com

The mechanism of catalysis frequently involves the generation of radical cations or other radical species from the organic substrate. researchgate.net These highly reactive intermediates can then undergo a variety of subsequent transformations, including carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.org The ability of CAN to generate these radicals makes it a potent catalyst for a broad range of organic reactions. researchgate.net

Catalysis in Organic Transformations

Ammonium cerium(IV) nitrate has proven to be a valuable catalyst in a multitude of organic reactions, enhancing reaction rates and improving product yields. quora.com Its applications range from oxidation processes to the formation of complex organic molecules.

CAN is a highly effective catalyst for the oxidation of various functional groups. researchgate.net It demonstrates specific oxidizing properties towards secondary alcohols, converting them into the corresponding ketones. samaterials.com For instance, benzylic alcohols are efficiently oxidized to aldehydes and ketones. samaterials.comorganic-chemistry.org The catalytic system can be enhanced by the presence of a co-oxidant, which allows for the use of a smaller, catalytic amount of CAN. samaterials.comacsgcipr.org For example, the combination of catalytic CAN and stoichiometric sodium bromate (B103136) has been successfully used for the oxidation of a range of secondary alcohols to ketones with good yields. acsgcipr.org

The use of CAN as a catalyst can significantly accelerate reaction times and lead to higher product yields compared to uncatalyzed reactions. solubilityofthings.com This is achieved by providing an alternative reaction pathway with a lower activation energy. solubilityofthings.com

Table 1: Oxidation of Secondary Alcohols using Catalytic CAN and Sodium Bromate

| Substrate (Secondary Alcohol) | Product (Ketone) | Yield (%) |

| 1-Phenylethanol | Acetophenone (B1666503) | 95 |

| Cyclohexanol | Cyclohexanone (B45756) | 92 |

| 2-Octanol | 2-Octanone | 88 |

| Diphenylmethanol | Benzophenone | 98 |

This table presents illustrative data on the catalytic oxidation of various secondary alcohols to their corresponding ketones using a system of catalytic this compound and sodium bromate as the terminal oxidant.

This compound serves as an efficient catalyst for the esterification of carboxylic acids with alcohols. researchgate.netrsc.org This method is notable for its mild reaction conditions, often proceeding at room temperature, and providing good to excellent yields of the desired esters. researchgate.net The catalytic process is believed to involve the activation of the carboxylic acid by the Lewis acidic cerium(IV) center, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. reaxis.comlibretexts.org This reaction is applicable to a wide range of substrates, including primary and secondary alcohols, as well as various carboxylic acids. researchgate.net The use of the alcohol as the solvent in excess can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

The conjugate addition of thiols to α,β-unsaturated ketones, a type of Michael addition, can be effectively catalyzed by this compound. This reaction is a powerful tool for the formation of carbon-sulfur bonds. researchgate.net The catalytic mechanism can proceed through either a base-catalyzed or a nucleophile-initiated pathway. datapdf.commdpi.com In the presence of CAN, the reaction is facilitated, leading to the formation of β-thioether ketones. The catalyst's role is to activate the α,β-unsaturated system, making it more electrophilic and thus more reactive towards the thiol nucleophile.

This compound is an effective catalyst for the enamination of 1,3-dicarbonyl compounds with amines, leading to the synthesis of β-enaminones and β-enamino esters. researchgate.net This reaction is often carried out under solvent-free conditions, making it an environmentally friendly process. researchgate.net The catalyst facilitates the condensation reaction between the dicarbonyl compound and the amine, resulting in high yields of the desired enamine products in a short reaction time. researchgate.net Enaminones are versatile synthetic intermediates used in the preparation of various heterocyclic compounds and are found in many biologically active molecules. proquest.comnih.gov

Advanced Catalytic Systems

The versatility of this compound extends to its use in more advanced and complex catalytic systems. It can be supported on various materials, such as silica (B1680970) gel, to create heterogeneous catalysts. organic-chemistry.org These supported catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability. acsgcipr.org For example, CAN supported on silica gel has been used in conjunction with sodium bromate for the oxidation of sulfides to sulfoxides. organic-chemistry.org

Furthermore, CAN plays a crucial role in photoredox catalysis. By absorbing light, certain photocatalysts can become excited and initiate single-electron transfer processes. CAN can act as a sacrificial electron acceptor in these systems, enabling the catalytic cycle to proceed. This approach has been utilized in a variety of organic transformations, highlighting the adaptability of CAN to modern catalytic methodologies. reddit.com

Redox Cycling of Cerium(IV) for Catalysis

The catalytic efficacy of this compound is fundamentally linked to the Ce(IV)/Ce(III) redox couple. Ce4+ is a powerful one-electron oxidizing agent with a high redox potential of approximately 1.61 V versus the normal hydrogen electrode (NHE), making it a stronger oxidant than chlorine (Cl2). wikipedia.org In catalytic processes, the Ce(IV) ion accepts a single electron from a substrate, becoming reduced to the Ce(III) state. This one-electron transfer is often visually indicated by a change in the solution's color from orange-red (Ce(IV)) to a pale yellow (Ce(III)), provided the substrate and products are not strongly colored. wikipedia.org This ability to participate in single-electron transfer reactions allows CAN to generate organic radicals, demonstrating its significant catalytic potential in a variety of organic reactions. researchgate.net

| Property | Value |

| Oxidation States | Ce(IV), Ce(III) |

| Redox Potential (E° vs. NHE) | ~1.61 V wikipedia.org |

| Electron Transfer | One-electron wikipedia.org |

| Appearance (Ce(IV)) | Orange-red crystals wikipedia.org |

| Appearance (Ce(III)) | Pale yellow solution wikipedia.org |

Photochemical Catalysis

This compound serves as a significant photolytic source of nitrate radicals (NO3•) in solvents like acetonitrile. nih.gov Studies using ultrafast transient absorption spectroscopy have elucidated the primary photochemical processes. Upon photoexcitation, CAN undergoes an extremely rapid (<100 fs) intersystem crossing. The resulting triplet state subsequently decays, with a characteristic time of about 40 picoseconds, into a pentacoordinated Ce(III) intermediate and a nitrate radical. A notable aspect of CAN's photochemistry in acetonitrile is the partial stabilization of a radical complex, [(NH4)2CeIII(NO3)5…NO3•], which has a lifetime of approximately 2 microseconds. nih.gov

Polymerization Catalysis

This compound is an effective initiator for free radical polymerization, particularly in grafting polymers onto various substrates. researchgate.netnih.gov

Grafting Polymerization on Cellulose (B213188) Nanocrystals

CAN is widely used to initiate the grafting of vinyl polymers from the surface of cellulose nanocrystals (CNCs), which are renewable nanoparticles derived from sources like plants. mcmaster.caacs.org This surface modification is crucial because the inherent hydrophilic nature of CNCs makes them difficult to disperse in non-polar materials like conventional polymer matrices. mcmaster.caacs.org By grafting polymers from the CNC surface, their physicochemical properties can be tailored. acs.org

For instance, grafting pH-responsive poly(4-vinylpyridine) and temperature-responsive poly(N-isopropylacrylamide) onto CNCs has been successfully achieved using CAN as the initiator. mcmaster.ca This process imparts new functionalities to the CNCs, allowing them to respond to environmental stimuli. mcmaster.ca Research has also demonstrated an acid-free grafting modification method for carboxylated CNCs (CCNCs) initiated by CAN. rsc.org This environmentally friendly approach overcomes the need for strong acidic conditions, which are typically required to prevent the hydrolysis of CAN. rsc.orgdntb.gov.ua

| Monomer | Substrate | Initiator | Key Finding |

| Methyl methacrylate (B99206) (MMA) | Carboxylated Cellulose Nanocrystals (CCNCs) | CAN | Achieved high monomer conversion (>80%) and grafting yield (>200%) at pH=7 (acid-free conditions). rsc.org |

| 4-Vinylpyridine (4VP) | Cellulose Nanocrystals (CNCs) | CAN | Rendered CNCs pH-responsive. mcmaster.ca |

| N-isopropylacrylamide (NIPAM) | Cellulose Nanocrystals (CNCs) | CAN | Rendered CNCs temperature-responsive. mcmaster.ca |

| Ethyl acrylate | Cellulose | CAN | Graft copolymerization occurs via a radical initiation process. nih.gov |

Mechanism of Macromolecular Initiator Formation in Grafting Polymerization

The initiation mechanism for grafting polymerization from cellulose using CAN involves the formation of a complex between the Ce4+ ion and the cellulose backbone. acs.org The process begins with the Ce4+ ion coordinating with the hydroxyl groups of the anhydroglucose (B10753087) units (AGUs) that constitute the cellulose chain. acs.org

This is followed by an electron transfer from the AGU to the Ce4+ ion, which results in the reduction of cerium to its Ce3+ state. acs.org This electron transfer simultaneously leads to the cleavage of the C2-C3 bond in the glucose ring, generating a radical species on the cellulose backbone. acs.org This surface radical acts as the initiation site from which vinyl monomers are added, leading to the growth of a polymer chain grafted onto the CNC surface. acs.org In the case of carboxylated CNCs, it has been shown that a CCNC complex with Ce4+ acts as the "macromolecular initiator" that starts the grafting polymerization, even under acid-free conditions. rsc.org

Water Oxidation Catalysis

The conversion of water to molecular oxygen is a critical reaction for the development of solar fuels. acs.org This process requires a water oxidation catalyst (WOC) to lower the kinetic barriers of the reaction. acs.org

Role as a Sacrificial Oxidant in Mechanistic Studies of WOCs

This compound is the most commonly used sacrificial chemical oxidant for studying the potential of water oxidation catalysts. acs.orgnih.gov In these mechanistic studies, the role of CAN is to oxidatively "energize" the WOC, making it capable of promoting the transformation of water into oxygen. acs.org The catalyst is first oxidized by CAN, and these oxidizing equivalents are stored within the catalyst's structure. This enables a subsequent four-electron reaction that drives water oxidation. nih.govacs.org

For example, in studies involving birnessite, a manganese-based WOC, CAN oxidizes the catalyst, increasing the concentration of Mn(IV) sites in its structure, which are crucial for oxygen evolution. nih.gov Similarly, when studying β-Ni(OH)2 as a WOC, CAN facilitates the oxidation to γ-NiO(OH), which then evolves oxygen under acidic conditions. acs.org While it is generally assumed that CAN's only role is to activate the WOC, some research suggests it may also have a more direct and relevant role in the water oxidation process itself. acs.org

Interaction with Metal Hydroxides in Water Oxidation

This compound (CAN) is frequently employed as a chemical oxidant, specifically a sacrificial oxidant, in the study of water oxidation catalysts (WOCs). Its interaction with various transition metal hydroxides has been a subject of detailed research to understand the mechanisms of oxygen evolution, a critical reaction for renewable energy technologies. These studies often reveal that the metal hydroxide (B78521) acts as a precatalyst, undergoing transformation into a more active species that facilitates the oxidation of water.

Research Findings on Specific Metal Hydroxides

Nickel Hydroxide: The interaction between β-nickel(II) hydroxide (β-Ni(OH)₂) and CAN has been investigated using various spectroscopic techniques. The proposed mechanism involves the oxidation of β-Ni(OH)₂ by CAN, which leads to the formation of γ-nickel oxyhydroxide (γ-NiO(OH)). researchgate.netnih.gov This higher-valence nickel species is the active catalyst for water oxidation. Under the acidic conditions generated during the reaction, γ-NiO(OH) evolves oxygen and is subsequently reduced back to a Ni(II) species. researchgate.netnih.gov Essentially, β-Ni(OH)₂ acts as a robust system for accumulating four oxidizing equivalents from CAN, enabling a four-electron reaction that results in water oxidation with a low activation energy. researchgate.netnih.gov In contrast, aqueous Ni(II) ions, such as Ni(OH₂)₆²⁺, are not oxidized to the active γ-NiO(OH) by CAN and are, in fact, a decomposition product of the β-Ni(OH)₂/CAN system. researchgate.netnih.gov

Iron (Hydr)oxide: The catalytic activity of iron (hydr)oxide (FeOxHy) in water oxidation has also been examined with CAN as the oxidant. researchgate.net Studies using in situ spectroscopy have shown that during the oxygen evolution reaction, the initial Fe(III) (hydr)oxide is converted into γ-iron(III) oxide (γ-Fe₂O₃) and hydrated iron ions ([Fe(H₂O)₆]³⁺). researchgate.net While oxygen is formed during this process, the efficiency differs from other systems. This research highlights that even common and environmentally benign iron compounds can catalyze water oxidation, although the catalyst itself undergoes structural changes during the reaction. researchgate.net In some cases, under acidic conditions, iron complexes have been shown to act as true homogeneous catalysts for water oxidation by CAN. nih.gov However, under basic conditions, these complexes can decompose to form iron hydroxide nanoparticles, which then act as heterogeneous catalysts. nih.gov

Iridium Hydroxide: Research has also shown that certain iridium complexes can serve as precatalysts for water oxidation by CAN. For instance, an [IrIII(Cp*)(4,4′-(OH)₂-2,2′-bipyridine)(H₂O)]²⁺ complex, when subjected to CAN, facilitates oxygen evolution. rsc.org During this process, the original complex decomposes, and insoluble iridium hydroxide nanoparticles are formed. rsc.org These nanoparticles exhibit significantly higher catalytic reactivity for water oxidation compared to the initial iridium complex or conventionally prepared iridium oxide, demonstrating that the in situ-formed metal hydroxide is the true catalytic species. rsc.org

Catalytic Performance Data

The efficiency of water oxidation catalyzed by the interaction of CAN with different metal hydroxides can be compared using metrics such as Turnover Frequency (TOF) and Turnover Number (TON).

| Metal Hydroxide System | Oxidant | Max. Turnover Frequency (s⁻¹) | Turnover Number (mol O₂ / mol Metal) | Reference |

| β-Ni(OH)₂ | 0.10 M CAN | 5.5 x 10⁻⁵ | 2.0 x 10⁻² (for 1000 s) | researchgate.netnih.gov |

| FeOxHy | 0.20 M CAN | 1.0 x 10⁻⁶ | 1.3 x 10⁻³ (for 1800 s) | researchgate.net |

| Fe(BQEN)(OTf)₂ | CAN | Not Specified | 80 ± 10 | nih.gov |

Mechanistic Investigations of Ammonium Cerium Iv Nitrate Mediated Reactions

Elucidation of Reaction Pathways and Intermediates

The oxidative power of Ammonium (B1175870) cerium(IV) nitrate (B79036) is rooted in the high reduction potential of the Ce(IV)/Ce(III) couple, which facilitates single-electron transfer (SET) from organic substrates. iastate.edulibretexts.org This initial electron transfer is the genesis of a cascade of reactive intermediates that dictate the ultimate reaction products.

The chemistry of Ammonium cerium(IV) nitrate is overwhelmingly characterized by radical and radical cation pathways. nih.govresearchgate.net The reaction is initiated by a single-electron transfer from an electron-rich organic molecule to the Ce(IV) center, which is reduced to Ce(III). This process generates a highly reactive radical cation from the organic substrate. iastate.edu The fate of this intermediate is varied and forms the basis of the reagent's synthetic utility.

For example, this compound can oxidize nitronate anions to generate α-nitroalkyl radicals, which can then participate in intermolecular carbon-carbon bond formation when reacted with electron-rich olefins like silyl (B83357) enol ethers. rsc.org Similarly, its reaction with sodium azide (B81097) produces the electrophilic azide radical (•N₃), which readily adds to electron-rich double bonds, such as those in D-glycals, in a highly stereoselective manner. rsc.org The general mechanism involves:

Formation of Radical Cation : An organic substrate transfers an electron to the Ce(IV) complex.

Intermediate Reaction : The resulting radical cation can undergo several transformations, including:

Proton Loss : Particularly from positions alpha to a heteroatom or an aromatic ring, leading to a neutral radical. nih.gov

Reaction with Nucleophiles : Solvent molecules or other added nucleophiles can attack the radical cation.

Fragmentation or Rearrangement : The radical cation can undergo bond cleavage or structural rearrangements.

Further Oxidation or Termination : The intermediate radical can be further oxidized by another equivalent of Ce(IV) to a cation or can participate in radical chain termination steps. rsc.org

This radical-polar crossover mechanism, where a radical intermediate is oxidized to a cation that is then trapped by a nucleophile, is a common feature in these reactions. nih.gov

This compound is highly effective in promoting oxidative cyclization reactions to form various heterocyclic and carbocyclic systems. nih.gov These reactions typically proceed through radical cation intermediates that undergo intramolecular cyclization. For instance, the single-electron-transfer reaction of cinnamamides bearing a methoxystyrenyl moiety, mediated by this compound, generates a cation radical. iastate.edu This intermediate cyclizes, and subsequent reaction with oxygen and methanol (B129727) yields 3,4-trans-disubstituted γ-lactams. iastate.edu

Another example is the 5-endo-dig cyclization of α-amino allenylphosphonates, which proceeds through the formation of a key iminium intermediate to yield spirodienones. While the mechanisms for these cyclizations are firmly rooted in radical and radical cation chemistry, the explicit involvement of discrete diradical intermediates is not a commonly reported feature. The pathways are generally described as a sequence involving the formation of a single radical cation, followed by cyclization and subsequent quenching or further oxidation of the resulting radical or cationic intermediate. iastate.edunih.gov

In solution, this compound dissociates to form the complex anion hexanitratocerate(IV), [Ce(NO₃)₆]²⁻, where the cerium atom is coordinated to twelve oxygen atoms from the six bidentate nitrate ligands in an icosahedral geometry. acs.org This complex ion is the primary oxidizing species. Mechanistic studies on the nitration of aromatic compounds suggest that the reaction can proceed through the intermediate formation of a nitronium ion from the cerium(IV) complex.

The term "disproportionation" in the context of these reactions typically refers to the fate of an organic intermediate rather than the cerium complex itself. A notable example is observed in the oxidation of anthracene. The reaction proceeds through an anthracene radical cation, which leads to the formation of 9,10-dihydro-10-oxo-9-anthryl nitrate. This intermediate subsequently disproportionates to yield anthraquinone and nitrous acid as the final products. Direct disproportionation of the Ce(IV) species is not a commonly invoked pathway in its reactions with organic substrates.

While traditionally viewed as a monomeric [Ce(NO₃)₆]²⁻ complex in solution, recent studies have challenged this assumption. Evidence from synchrotron X-ray and Raman spectroscopy indicates that in acidic nitrate solutions, this compound can exist as an oxo-bridged dinuclear Ce(IV) complex, formulated as [(H₂O)ₓCe(IV)-O-Ce(IV)(OH₂)ₓ]⁶⁺. The formation of such dimeric or larger polynuclear oxo-bridged clusters has significant implications for the reaction mechanism, as these species can potentially act as two-electron transfer agents or exhibit different reactivity compared to the monomeric form. The formation of hetero-bimetallic adducts, such as Mn(III)–O–Ce(IV) and Fe(III)-O-Ce(IV) cores, has also been reported, highlighting the complex solution chemistry of cerium(IV).

Kinetic Studies and Rate Laws

Kinetic studies provide quantitative insight into reaction mechanisms, revealing the factors that control reaction rates and selectivity. For this compound, such studies have often focused on the influence of the substrate's electronic and steric properties on the reaction kinetics.

The structure of the organic substrate profoundly impacts the rate of this compound-mediated reactions. Since the initial step often involves the formation of an electrophilic radical or radical cation that adds to an electron-rich center on the substrate, modifications that alter the substrate's electron density directly influence the reaction rate. rsc.org